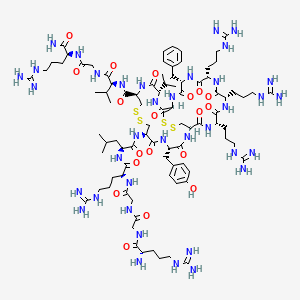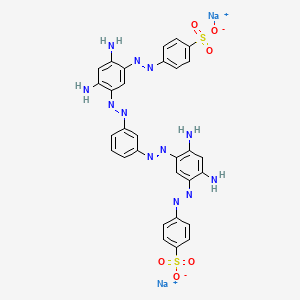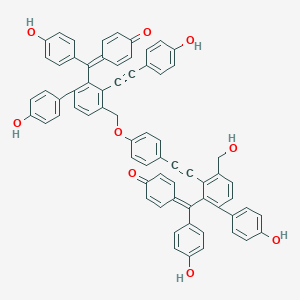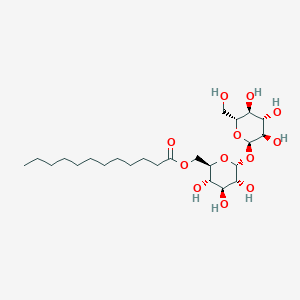![molecular formula C18H14F5N3O2S B15136836 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid is a complex organic compound that features a unique combination of an indole moiety, a benzoic acid derivative, and a pentafluorosulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Formation of the Benzoic Acid Derivative: The benzoic acid derivative can be synthesized through Friedel-Crafts acylation of benzene with an appropriate acyl chloride.
Coupling Reaction: The indole derivative is then coupled with the benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced via a nucleophilic substitution reaction using pentafluorosulfanyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorosulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving indole derivatives.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer and neurological disorders.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, while the pentafluorosulfanyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(trifluoromethyl)benzoic acid
- 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(methylthio)benzoic acid
Uniqueness
The presence of the pentafluorosulfanyl group in 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid makes it unique compared to similar compounds. This group imparts enhanced stability and resistance to metabolic degradation, making the compound more suitable for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C18H14F5N3O2S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
InChI |
InChI=1S/C18H14F5N3O2S/c19-29(20,21,22,23)13-2-4-16(15(8-13)18(27)28)25-6-5-12-10-26-17-7-11(9-24)1-3-14(12)17/h1-4,7-8,10,25-26H,5-6H2,(H,27,28) |
InChI Key |
DODVGTHDEMMYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CCNC3=C(C=C(C=C3)S(F)(F)(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
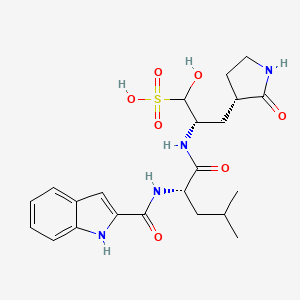
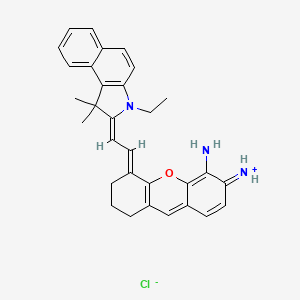
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
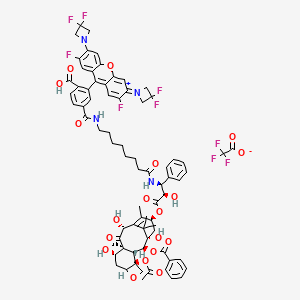
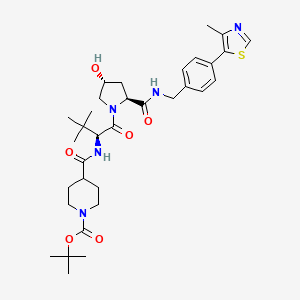
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
